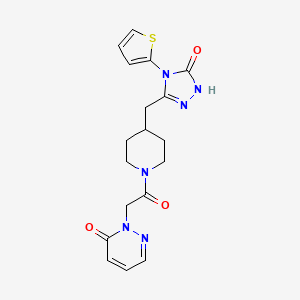

2-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one

描述

属性

IUPAC Name |

2-[2-oxo-2-[4-[(5-oxo-4-thiophen-2-yl-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl]ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3S/c25-15-3-1-7-19-23(15)12-16(26)22-8-5-13(6-9-22)11-14-20-21-18(27)24(14)17-4-2-10-28-17/h1-4,7,10,13H,5-6,8-9,11-12H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKKTZKJPVXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CN4C(=O)C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)pyridazin-3(2H)-one, identified by its CAS number 2034232-65-8, has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of 400.5 g/mol. The structure includes a pyridazine ring, a piperidine moiety, and a thiophene group, which are known to influence biological activity through various pathways.

Antimicrobial Activity

Research indicates that derivatives containing the triazole and thiophene moieties exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown broad-spectrum antibacterial activity against various pathogens, including resistant strains of Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 50 | Antibacterial |

| Compound B | 25 | Antifungal |

| Target Compound | 30 | Antimicrobial |

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Studies on related triazole derivatives have demonstrated their efficacy in inhibiting cancer cell proliferation across multiple lines, including colon and breast cancers. For example, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines . The presence of the thiophene ring is postulated to enhance cytotoxicity by affecting cellular signaling pathways.

Case Study: Anticancer Efficacy

In a study involving the synthesis of novel triazole derivatives, one compound demonstrated significant antiproliferative effects in vitro against human lung adenocarcinoma cells with an IC50 of 45 µM. The study highlighted the importance of structural modifications in enhancing biological activity .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may possess neuroprotective properties. The inhibition of certain enzymes linked to neurodegenerative diseases has been observed in related derivatives. For instance, triazole-containing compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease .

The biological activities of the compound are likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Signaling Modulation : Structural elements may interact with cellular receptors or transcription factors, altering gene expression related to growth and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Certain derivatives have demonstrated antioxidant activity, reducing oxidative stress in cells.

科学研究应用

Biological Activities

Numerous studies have highlighted the biological activities associated with this compound:

Antimicrobial Activity

Research has demonstrated that derivatives containing the triazole ring exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of triazole derivatives are noteworthy. Studies indicate that compounds with similar scaffolds can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. For example, one study reported IC50 values indicating potent activity against colon carcinoma HCT-116 cells .

Anti-inflammatory Effects

Some derivatives have been investigated for their anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1: Anticancer Activity

- Case Study 2: Antimicrobial Screening

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazinone- and triazolone-containing derivatives. Below is a comparison with structurally analogous molecules, emphasizing key structural and functional differences:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: The target compound’s pyridazinone-triazolone core differs from analogs like 4i and 4j, which incorporate pyrimidinone or pyrazol-3-one systems. These variations influence electronic properties and binding affinities .

Biological Activity :

- While 4i and 4j demonstrate antimicrobial and photodynamic applications, the target compound’s piperidine-ethyl linker and triazolone moiety suggest utility in enzyme inhibition (e.g., kinase or protease targets) or anticancer activity via ferroptosis induction, as seen in related triazolone derivatives .

Synthetic Complexity :

- The target compound’s synthesis requires precise regioselectivity for triazolone formation, whereas 4i and 4j involve tetrazole cyclization, which is more thermodynamically favorable .

Research Findings:

- Crystallographic Data : Structural refinement using SHELXL (as in ) would reveal conformational differences in the piperidine linker compared to coumarin-containing analogs, impacting target engagement.

常见问题

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?

Answer: The synthesis involves multi-step reactions, including:

- Coupling of triazole and piperidine moieties : Use a piperidine derivative (e.g., 4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine) with a pyridazinone precursor. Dichloromethane and NaOH are common solvents/bases for analogous reactions .

- Amide bond formation : Optimize coupling agents (e.g., EDC/HOBt) and reaction time to enhance yield.

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) achieves >95% purity, as demonstrated in similar heterocyclic syntheses .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Answer: Use a combination of:

- NMR spectroscopy : Compare chemical shifts (e.g., thiophene protons at δ 7.2–7.5 ppm, triazole NH at δ 10–12 ppm) with analogous compounds .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ≈ 455.15 g/mol).

- X-ray crystallography : For absolute configuration confirmation, reference IUCr archives for triazole-containing structures .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Chemically impermeable gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill management : Avoid ignition sources; neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. What strategies can resolve low yields during the coupling of the triazole and piperidine moieties?

Answer:

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts to enhance reactivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of intermediates .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions, as seen in pyridazinone syntheses .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:

Q. What analytical methods validate purity and stability under varying storage conditions?

Answer:

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients; monitor degradation products at 254 nm .

- Accelerated stability studies : Store at 4°C (short-term) and -20°C (long-term); assess via NMR for structural integrity .

- Forced degradation : Expose to UV light, acidic/basic conditions to identify labile functional groups (e.g., triazole ring) .

Q. How can researchers design analogs to improve the compound’s bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。